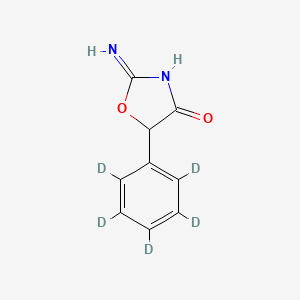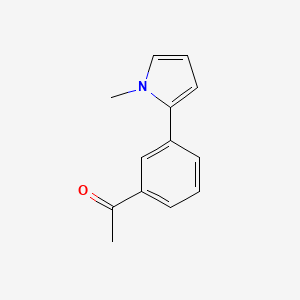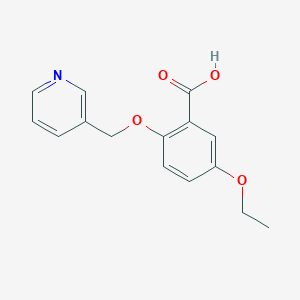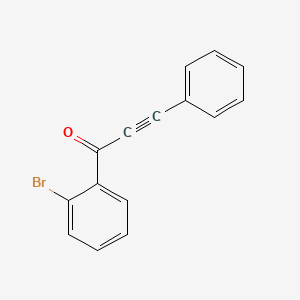![molecular formula C16H18O2Te B14131382 [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene CAS No. 88959-01-7](/img/structure/B14131382.png)
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene: is an organotellurium compound characterized by the presence of a tellurium atom bonded to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene typically involves the reaction of benzenetellurium trichloride with 2-methoxypropan-2-ol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the tellurium compound. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can undergo oxidation reactions, where the tellurium atom is oxidized to higher oxidation states.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride, to form lower oxidation state tellurium compounds.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Halogenated or nitro-substituted derivatives of the original compound.
Scientific Research Applications
Chemistry:
Catalysis: [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene can be used as a catalyst in organic synthesis reactions, particularly those involving oxidation and reduction processes.
Biology:
Antioxidant Properties: The compound’s ability to undergo redox reactions makes it a potential candidate for studying antioxidant mechanisms in biological systems.
Medicine:
Therapeutic Agents: Research is ongoing to explore the potential of organotellurium compounds, including this compound, as therapeutic agents due to their unique chemical properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene exerts its effects is primarily through redox reactions. The tellurium atom can undergo oxidation and reduction, which can influence various molecular targets and pathways. For example, in biological systems, the compound may interact with reactive oxygen species, thereby modulating oxidative stress.
Comparison with Similar Compounds
Diphenyl ditelluride: Another organotellurium compound with similar redox properties.
Tellurium dioxide: A simpler tellurium compound used in various industrial applications.
Uniqueness:
[1-(Benzenetellurinyl)-2-methoxypropan-2-yl]benzene:
Properties
CAS No. |
88959-01-7 |
|---|---|
Molecular Formula |
C16H18O2Te |
Molecular Weight |
369.9 g/mol |
IUPAC Name |
(2-methoxy-1-phenyltellurinylpropan-2-yl)benzene |
InChI |
InChI=1S/C16H18O2Te/c1-16(18-2,14-9-5-3-6-10-14)13-19(17)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3 |
InChI Key |
JFPCICITJCCRDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[Te](=O)C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

![1-Ethyl-N-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14131324.png)


![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)

![Ethyl 2-[(ethoxythioxomethyl)amino]benzoate](/img/structure/B14131348.png)



